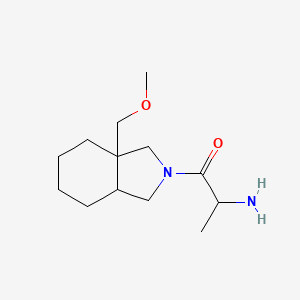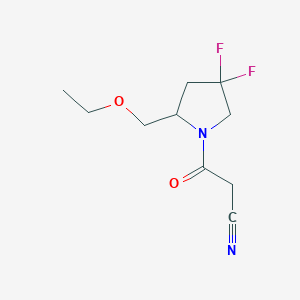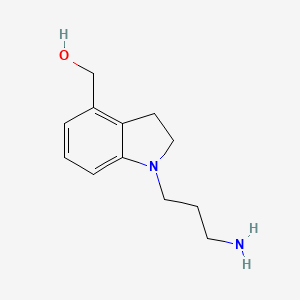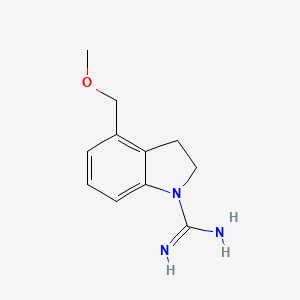![molecular formula C10H17NO3 B1478502 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid CAS No. 2098067-56-0](/img/structure/B1478502.png)
2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Insecticidal Bioefficacy
A study on pyrrole derivatives, closely related to the specified chemical compound, evaluated their use as insecticidal agents. The research synthesized various biologically active pyrrole derivatives and tested their toxicological characteristics towards Spodoptera littoralis, a cotton leafworm insect type. The compounds exhibited significant insecticidal bioefficacy, suggesting potential applications in pest control and agriculture (Abdelhamid et al., 2022).
Alkaloid Discovery and Potential Applications
A new pyrrole alkaloid was isolated from the fruiting bodies of Leccinum extremiorientale. The discovery of such alkaloids, including those structurally similar to the queried compound, contributes to the field of natural products chemistry. These compounds can have various applications, such as in pharmaceuticals and bioactive materials (Yang et al., 2015).
Antimicrobial Properties
Research into pyrrole derivatives, including compounds structurally akin to the specified chemical, has shown promising results in antimicrobial applications. Studies have demonstrated potent antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Abdel-Wahab et al., 2014).
Quantum Chemical Investigation
The study of pyrrolidinones, which are related to the chemical , involved DFT and quantum-chemical calculations. This research helps in understanding the molecular properties of such compounds, which is crucial for their application in material science and molecular engineering (Bouklah et al., 2012).
Applications in Organic Synthesis
The compound and its related pyrrole derivatives have been utilized in various organic syntheses, demonstrating their versatility in chemical reactions. These syntheses contribute to the development of new chemical entities, potentially useful in pharmaceuticals and material science (Abe, 1987).
properties
IUPAC Name |
2-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-7-10-3-1-2-8(10)4-11(6-10)5-9(13)14/h8,12H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGUTBMLIUNCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478435.png)


